molecular formula C18H22BNO3 B1381128 1-Benzyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H)-one CAS No. 1594127-49-7

1-Benzyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H)-one

Cat. No. B1381128
M. Wt: 311.2 g/mol
InChI Key: MGLITBRUDMNHJA-UHFFFAOYSA-N
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Description

1-Benzyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H)-one is a chemical compound with the molecular formula C18H22BNO3 . It is used in various chemical reactions and has been the subject of several studies .


Synthesis Analysis

The synthesis of 1-Benzyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H)-one involves a reaction with tetrakis (triphenylphosphine) palladium (0) and potassium carbonate in 1,4-dioxane and water at 90°C for 16 hours . The reaction mixture is then cooled and concentrated under reduced pressure. The residue is purified by chromatography to provide the final product .


Molecular Structure Analysis

The molecular structure of 1-Benzyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H)-one is characterized by the presence of a benzyl group, a pyridin-2(1H)-one group, and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group . The compound has a molecular weight of 311.18 .


Chemical Reactions Analysis

1-Benzyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H)-one is involved in various chemical reactions. For example, it can undergo borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . It can also participate in the hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Benzyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H)-one include a boiling point of 42-43 °C/50 mmHg and a density of 0.882 g/mL at 25 °C . The compound is stored at 2-8°C .

Scientific Research Applications

1. Development in Neuroimaging
The compound 1-Benzyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H)-one may find relevance in the field of neuroimaging. A study on fluoroethoxy and fluoropropoxy substituted imidazo[1,2-a]pyridines, which are structurally similar, demonstrated high in vitro affinity and selectivity for peripheral benzodiazepine receptors compared to central receptors. The synthesized compounds showed potential as imaging agents for peripheral benzodiazepine receptor expression in neurodegenerative disorders, which could be relevant for compounds with a similar structural framework (Fookes et al., 2008).

2. Inflammation and Respiratory Conditions
Compounds structurally related to 1-Benzyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H)-one, such as AM103, have shown promise in the treatment of inflammation and respiratory conditions. AM103 is a novel selective inhibitor of 5-lipoxygenase-activating protein (FLAP), critical in leukotriene synthesis. This compound displayed inhibitory effects on leukotriene production and exhibited potential in treating conditions like asthma by reducing acute and chronic inflammation (Lorrain et al., 2009).

3. Gastric Acid Secretion Regulation
A study on KW-5805, a compound with a similar complexity in molecular structure, revealed a centrally mediated inhibitory effect on gastric acid secretion in rats. This indicates the potential utility of complex compounds, possibly including 1-Benzyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H)-one, in regulating gastric functions and treating related disorders (Yano et al., 1990).

4. Cardiovascular Effects
Compounds with a similar structural framework, like the 2-(4,5-dihydro-1H-imidazol-2-yl)-3,4-dihydro-2H-1,4-benzoxazine derivatives, have shown potential cardiovascular effects as antihypertensive agents. These compounds were evaluated for their effects on mean arterial blood pressure and heart rate, indicating that complex molecular structures like 1-Benzyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H)-one could have applications in cardiovascular health (Touzeau et al., 2003).

properties

IUPAC Name

1-benzyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22BNO3/c1-17(2)18(3,4)23-19(22-17)15-10-11-16(21)20(13-15)12-14-8-6-5-7-9-14/h5-11,13H,12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGLITBRUDMNHJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(C(=O)C=C2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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